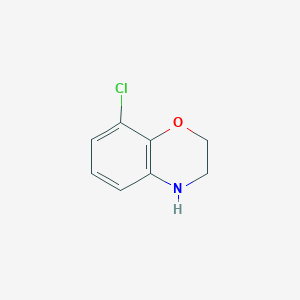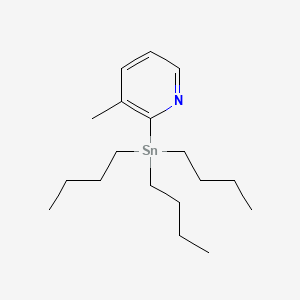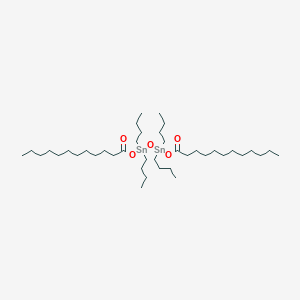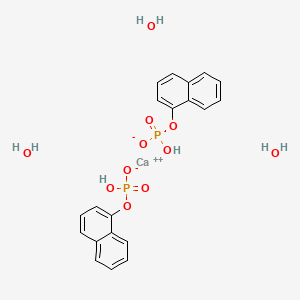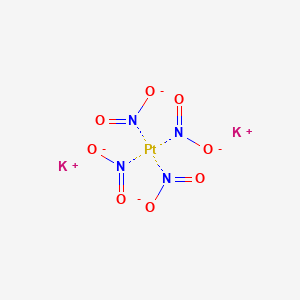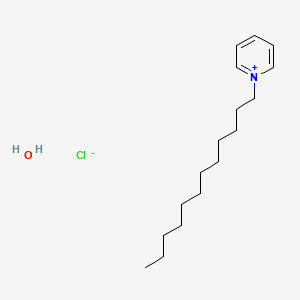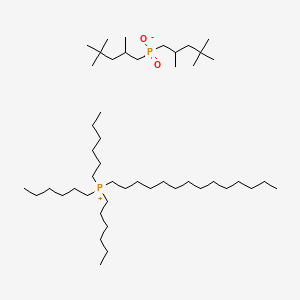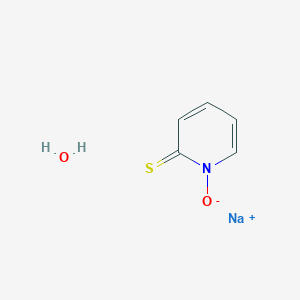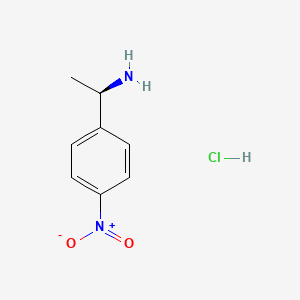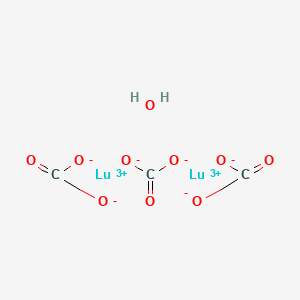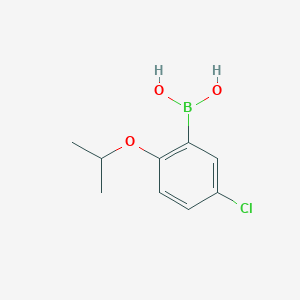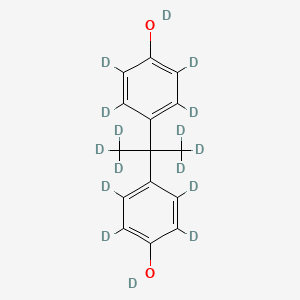
ビスフェノールA-d16
概要
説明
Bisphenol A-d16 is a deuterated form of Bisphenol A, where the hydrogen atoms are replaced with deuterium. This compound is primarily used as an internal standard in analytical chemistry due to its stability and distinct mass, which aids in the precise quantification of Bisphenol A in various samples .
科学的研究の応用
Bisphenol A-d16 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of Bisphenol A.
Environmental Studies: Helps in tracing the environmental impact and degradation pathways of Bisphenol A.
Biomedical Research: Used in studies related to endocrine disruption and its effects on human health
作用機序
Target of Action
Bisphenol A-d16, a deuterium-labeled variant of Bisphenol A, primarily targets the estrogen-related receptor gamma in humans . This receptor plays a crucial role in the regulation of energy homeostasis and mitochondrial function, which are essential for various physiological processes.
Mode of Action
Bisphenol A-d16 interacts with its primary target, the estrogen-related receptor gamma, by binding to it . This interaction can lead to changes in the normal functioning of the receptor, potentially disrupting the balance of the endocrine system .
Biochemical Pathways
The interaction of Bisphenol A-d16 with the estrogen-related receptor gamma can affect various biochemical pathways. For instance, it can influence pathways related to energy homeostasis and mitochondrial function . The disruption of these pathways can lead to downstream effects such as altered energy metabolism and mitochondrial dysfunction .
Result of Action
The molecular and cellular effects of Bisphenol A-d16’s action are largely due to its interaction with the estrogen-related receptor gamma. This interaction can disrupt the normal functioning of the receptor, leading to alterations in energy homeostasis and mitochondrial function . These disruptions can contribute to the development of various diseases, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bisphenol A-d16. For instance, the presence of other chemicals in the environment can potentially affect the bioavailability and toxicity of Bisphenol A-d16 . .
生化学分析
Biochemical Properties
Bisphenol A-d16, like its parent compound Bisphenol A, can interact with various enzymes, proteins, and other biomolecules . It is known to have similar chemical behavior but distinct mass spectral properties compared to Bisphenol A . This makes it particularly useful in research to study the environmental fate and metabolic pathways of Bisphenol A .
Cellular Effects
Bisphenol A-d16 can influence various types of cells and cellular processes . It has been associated with many diseases, including cardiovascular diseases, respiratory diseases, diabetes, kidney diseases, obesity, and reproductive disorders . It can affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Bisphenol A-d16 is thought to be similar to that of Bisphenol A . It can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Bisphenol A, the parent compound, can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies on Bisphenol A have shown that it can have various effects at different dosages .
Metabolic Pathways
Bisphenol A-d16 is involved in various metabolic pathways due to its structural similarity to Bisphenol A . It can interact with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
It is known that Bisphenol A can interact with various transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
Bisphenol A, the parent compound, is known to be present in various subcellular compartments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bisphenol A-d16 involves the deuteration of Bisphenol A. This process typically includes the reaction of deuterated phenol with deuterated acetone under acidic conditions. The reaction is catalyzed by an acid such as hydrochloric acid or sulfuric acid, leading to the formation of Bisphenol A-d16 .
Industrial Production Methods: Industrial production of Bisphenol A-d16 follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and stringent reaction conditions to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions: Bisphenol A-d16 undergoes various chemical reactions, including:
Oxidation: Bisphenol A-d16 can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups in Bisphenol A-d16 can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols.
類似化合物との比較
Bisphenol S: Similar structure but with a sulfone group instead of the isopropylidene group.
Bisphenol F: Similar structure but with a methylene bridge instead of the isopropylidene group.
Bisphenol AF: Similar structure but with a trifluoromethyl group instead of the isopropylidene group
Uniqueness: Bisphenol A-d16 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms makes it an ideal internal standard for precise quantification and tracing studies .
特性
IUPAC Name |
1,2,4,5-tetradeuterio-3-deuteriooxy-6-[1,1,1,3,3,3-hexadeuterio-2-(2,3,5,6-tetradeuterio-4-deuteriooxyphenyl)propan-2-yl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h3-10,16-17H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISBACLAFKSPIT-MAJJRYNQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O[2H])[2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])[2H])O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583721 | |
| Record name | Bisphenol A-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96210-87-6 | |
| Record name | Bisphenol A-d16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 96210-87-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


